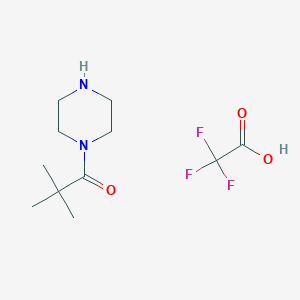
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. It is a derivative of piperazine, a heterocyclic compound that has been widely used in the synthesis of pharmaceutical drugs.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study outlines the synthesis of quinolone derivatives, including compounds with piperazine substituents, demonstrating improved antibacterial properties. The specific structure-activity relationships in these compounds highlight the significance of piperazine derivatives in enhancing antibacterial potency without adverse drug interactions. This research underscores the potential of piperazine-containing compounds in developing new antibiotics (Miyamoto et al., 1990).
Chemical Reaction Mechanisms
Another study investigates the effects of trifluoroacetic acid (TFA) on hydrogen atom transfer reactions from various alkanediamines and piperazines. The findings reveal the significant deactivation of α-C-H bonds upon nitrogen protonation and highlight the role of solvent hydrogen bonding in modulating reaction outcomes. This research offers insights into the chemical properties and reactivity of piperazines in the presence of TFA, contributing to the understanding of reaction mechanisms in organic chemistry (Milan et al., 2014).
Neuroprotective Therapeutic Approaches
Research on dimethyl-carbamic acid derivatives, including those with piperazine attachments, has shown promising neuroprotective effects. These compounds exhibit multi-target therapeutic actions, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's. The study provides a foundation for exploring piperazine derivatives as novel therapeutic agents for neuroprotection (Lecanu et al., 2010).
Agricultural Chemical Development
The synthesis of novel dimethylpyrazole and piperazine-containing triazole derivatives has been explored for their potential fungicidal and herbicidal activities. These compounds exhibit significant activity against plant pathogens, highlighting the role of piperazine derivatives in developing new agrochemicals. This research points to the importance of structural diversity in enhancing the biological activity of agricultural chemicals (Wang et al., 2017).
Material Science and Polymer Synthesis
Studies on the synthesis of polyamides containing theophylline and thymine, where piperazine is utilized in the polymer backbone, demonstrate the versatility of piperazine derivatives in material science. These polyamides show varied solubility and molecular weight characteristics, underscoring the potential of piperazine-based compounds in designing new materials and polymers (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2HF3O2/c1-9(2,3)8(12)11-6-4-10-5-7-11;3-2(4,5)1(6)7/h10H,4-7H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADGSAIBBNOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

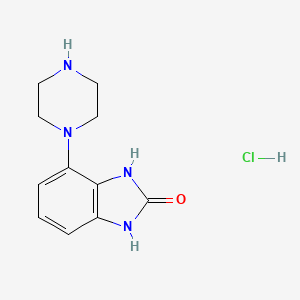
![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)
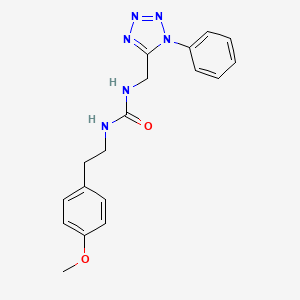
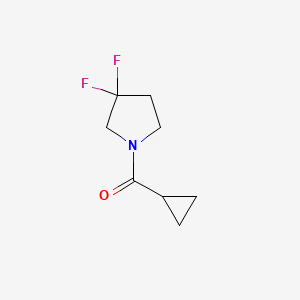
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)
![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)
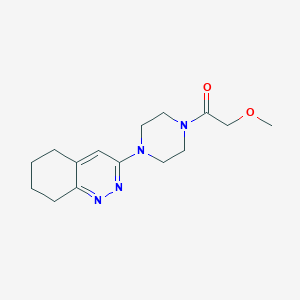

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)
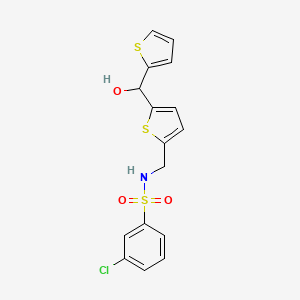
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)